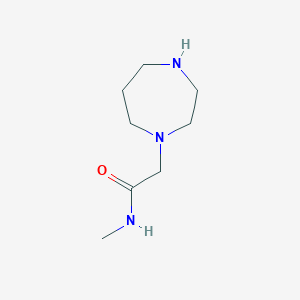

2-(1,4-diazepan-1-yl)-N-methylacetamide

Beschreibung

Contextual Background of Seven-Membered Nitrogen Heterocycles in Medicinal Chemistry Scaffolds

Seven-membered nitrogen heterocycles, such as azepanes and diazepines, are prominent structural motifs found in numerous approved drugs and promising lead compounds. nih.gov These rings are of particular interest due to their conformational flexibility and the spatial arrangement of their substituents, which allows for effective interaction with biological targets. numberanalytics.comresearchgate.net The 1,4-diazepine core, for example, is a key component of the well-known benzodiazepine (B76468) class of drugs, which includes diazepam, and is used to treat a range of conditions including anxiety and insomnia. nih.govnih.gov The non-planar and semi-rigid nature of the diazepine (B8756704) ring provides a three-dimensional scaffold that can be decorated with various functional groups to modulate pharmacological activity. researchgate.netnih.gov The prevalence of these scaffolds in successful drugs underscores their importance in medicinal chemistry. nih.govrsc.org

Rationale for Investigating the 2-(1,4-Diazepan-1-yl)-N-methylacetamide Core Structure in Academic Research

The rationale for investigating the this compound core structure is rooted in the synergistic potential of its two primary components. The 1,4-diazepane ring provides a flexible yet constrained scaffold that allows for the precise positioning of substituents in three-dimensional space, a desirable feature for optimizing interactions with a biological target. nih.govnih.gov The N-methylacetamide side chain introduces a stable amide linkage capable of forming key hydrogen bonds, which can enhance binding affinity and specificity. numberanalytics.comnumberanalytics.com The N-methyl group on the acetamide (B32628) can also improve metabolic stability by preventing enzymatic degradation. The combination of the diazepine nucleus with the N-methylacetamide side chain presents a unique chemical entity with the potential for diverse biological activities. Research into this core structure could lead to the discovery of novel compounds with applications in areas where 1,4-diazepane and amide-containing molecules have already shown promise, such as in the central nervous system or as antimicrobial agents. nih.govnih.gov

Overview of Research Scope and Methodological Approaches

The investigation of this compound and its derivatives would typically involve a multidisciplinary approach. The initial phase would focus on the synthesis of the core molecule and a library of analogues with diverse substitutions on the diazepine ring and the acetamide moiety. researchgate.netresearchgate.net

Table 1: Potential Methodological Approaches for Investigating this compound

| Research Area | Methodological Approaches | Purpose |

| Synthesis | Multi-step organic synthesis, purification by chromatography. | To produce the target compound and its derivatives in high purity for further studies. |

| Structural Elucidation | Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray crystallography. | To confirm the chemical structure and stereochemistry of the synthesized compounds. mdpi.comresearchgate.net |

| Physicochemical Properties | Solubility assays, LogP determination, pKa measurement. | To characterize the physical and chemical properties that influence biological activity. |

| Biological Screening | In vitro assays against specific biological targets (e.g., enzymes, receptors), cell-based assays. | To identify any potential biological activity of the synthesized compounds. |

| Computational Modeling | Molecular docking, conformational analysis, quantitative structure-activity relationship (QSAR) studies. | To predict the binding mode of the compounds with their biological targets and to guide the design of more potent analogues. |

These methodological approaches would allow for a comprehensive evaluation of the structure-activity relationships of this novel chemical scaffold, ultimately determining its potential for further development in medicinal chemistry.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1,4-diazepan-1-yl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-9-8(12)7-11-5-2-3-10-4-6-11/h10H,2-7H2,1H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADCAJFSPJPGNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 1,4 Diazepan 1 Yl N Methylacetamide and Its Derivatives

Retrosynthetic Analysis of the 2-(1,4-Diazepan-1-yl)-N-methylacetamide Skeleton

Retrosynthetic analysis is a problem-solving technique used in planning organic syntheses. ajrconline.org It involves dissecting a target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized reagents. youtube.com For this compound, the analysis reveals two primary strategic disconnections.

The most logical initial disconnection is at the amide bond (C-N bond) of the N-methylacetamide moiety. This is a common and reliable bond-forming reaction in organic synthesis. luxembourg-bio.com This disconnection (pathway A ) simplifies the target molecule into two key intermediates: the 1,4-diazepane ring and a suitable N-methylacetamide precursor, such as N-methyl-2-chloroacetamide or a related activated acetic acid derivative.

A further disconnection can be made within the 1,4-diazepane ring itself. By breaking the two C-N bonds (pathway B ), the seven-membered ring can be deconstructed into more fundamental building blocks. These typically include a diamine, such as ethylenediamine, and a two-carbon electrophilic synthon, like a glyoxal (B1671930) derivative or a dihaloethane.

This analysis suggests a forward synthesis that would first construct the 1,4-diazepane ring, followed by N-acylation to append the N-methylacetamide side chain.

Classical and Modern Approaches for 1,4-Diazepane Ring Formation

The synthesis of the 1,4-diazepane core is a critical step and has been approached through various methodologies, ranging from classical cyclization reactions to more modern, sophisticated strategies. researchgate.net

Cyclization Reactions for Diazepane Core Synthesis

The formation of the seven-membered diazepane ring is typically achieved through intramolecular or intermolecular cyclization reactions. A common strategy involves the reaction of a 1,2-diamine with a 1,3-dielectrophile. Other notable methods include:

Reductive Amination: This involves the condensation of a diamine with a dicarbonyl compound, followed by reduction of the resulting di-imine to form the saturated heterocyclic ring.

Domino Reactions: A novel approach for creating monocyclic 1,4-diazepinones involves a domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides under transition metal-free conditions, which can produce the desired products in good to excellent yields. rsc.orgresearchgate.net

Palladium-Catalyzed Cyclization: Substituted 1,4-benzodiazepines, which share a similar core structure, have been synthesized via palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. mdpi.com

Multicomponent Reactions: The Huisgen 1,3-dipolar cycloaddition is a favored strategy for obtaining N-heterocycles containing the 1,4-diazepane moiety. researchgate.net Additionally, rhodium-catalyzed multicomponent [5 + 2] cycloaddition reactions have been used to form biologically active 1,4-diazepine compounds. acs.org

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Domino Aza-Michael/SN2 Cyclization | 1-Azadienes and α-halogenoacetamides | One-step, transition metal-free, good to excellent yields. | rsc.orgresearchgate.net |

| Palladium-Catalyzed Cyclization | N-tosyl-disubstituted 2-aminobenzylamines and propargylic carbonates | Forms seven-membered benzodiazepine (B76468) cores via π-allylpalladium intermediates. | mdpi.com |

| Multicomponent [5+2] Cycloaddition | Pyridines and 1-sulfonyl-1,2,3-triazoles | Rhodium-catalyzed, forms biologically active 1,4-diazepines. | acs.org |

| 1,4-Conjugated Addition/Cyclization | 1,2-Diaza-1,3-dienes (DDs) and N-unsubstituted aliphatic 1,3-diamines | One-pot synthesis via sequential 1,4-conjugated addition and regioselective 7-exo cyclization. | nih.gov |

Stereoselective Synthesis Approaches for Chiral Diazepane Scaffolds (if applicable)

For derivatives where chirality is a factor, stereoselective methods are employed to control the three-dimensional structure. This is particularly relevant when the diazepane ring is substituted.

Chiral Pool Synthesis: This strategy begins with enantiomerically pure starting materials, such as amino acids, to construct the chiral diazepane scaffold. nih.gov The inherent chirality of the starting material is carried through the synthesis to the final product. For instance, the key step in forming the seven-membered ring can be an intramolecular EDC coupling of amino acids. nih.gov

Asymmetric Reductive Amination: This is a significant reaction for preparing chiral amines and can be applied to the synthesis of chiral 1,4-diazepanes. researchgate.net

Chiral Auxiliaries: The Evans asymmetric alkylation approach, which uses a chiral oxazolidinone auxiliary, is a powerful method to introduce a specific stereocenter. tsijournals.com After the desired chiral center is set, the auxiliary is removed to yield the enantiomerically enriched product. tsijournals.com

Amidation Reactions for N-Methylacetamide Moiety Introduction

The final key transformation is the formation of the amide bond to introduce the N-methylacetamide side chain. hepatochem.com This involves the acylation of the secondary amine at the 1-position of the 1,4-diazepane ring.

Coupling Reagents and Conditions for Amide Bond Formation

Amide bonds are typically formed by the condensation of a carboxylic acid and an amine, a reaction that requires activation of the carboxylic acid to proceed under mild conditions. luxembourg-bio.comhepatochem.com This is accomplished using a wide variety of coupling reagents. luxembourg-bio.comluxembourg-bio.com The reaction would involve coupling 1,4-diazepane with a suitable carboxylic acid, or more directly, reacting it with an acyl halide like N-methyl-2-chloroacetamide. youtube.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. hepatochem.compeptide.com They react with the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimides to suppress side reactions and reduce racemization. luxembourg-bio.com

Phosphonium Reagents: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly effective, particularly for challenging couplings. luxembourg-bio.compeptide.com

Aminium/Uronium Reagents: This class includes HBTU, HATU, and TBTU, which are known for their efficiency and for producing low levels of racemization. peptide.com COMU is a more recent development designed to be safer and more efficient than older benzotriazole-based reagents. peptide.com

Other Reagents: Diphenylsilane has been described as a sustainable coupling reagent that facilitates the direct coupling of carboxylic acids with amines, producing only hydrogen and siloxane as by-products. rsc.org

| Coupling Reagent Class | Examples | Key Features | Reference |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Broadly applicable; often used with additives like HOBt to improve efficiency and reduce racemization. | luxembourg-bio.comhepatochem.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly reactive and effective for difficult couplings, including thioamide formation. | luxembourg-bio.compeptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Very efficient with fast reaction times and low racemization. COMU is noted for improved safety and solubility. | luxembourg-bio.compeptide.com |

| Imidazolium-based | CDI (Carbonyldiimidazole) | Useful for forming amides, esters, and thioesters; often used in fragment coupling. | luxembourg-bio.compeptide.com |

| Silane-based | Diphenylsilane | Sustainable method needing only one equivalent of each reactant, producing minimal waste. | rsc.org |

Optimization of Reaction Parameters for Yield and Purity

Achieving high yield and purity in amidation reactions requires careful optimization of several parameters. researchgate.net The reversibility of the amidation reaction means that process manipulation can be used to shift the equilibrium towards the product. acs.org

Key parameters for optimization include:

Solvent: The choice of solvent is critical as it must dissolve the reactants while not interfering with the reaction. luxembourg-bio.com While dipolar aprotic solvents like DMF and NMP are common, greener alternatives like aqueous systems are being explored. luxembourg-bio.com

Temperature: Reaction temperature can significantly affect the reaction rate. For enzymatic amidations, an optimal temperature must be found to maximize conversion without causing denaturation of the enzyme. nih.gov For other reactions, heating can drive the reaction to completion, but may also promote side reactions. youtube.com

pH: In aqueous media, pH control is crucial. The reactivity depends on the protonation states of the carboxylic acid, the amine, and the coupling reagent itself. acs.org

Reagent Stoichiometry and Order of Addition: The order in which reagents are added can be critical. luxembourg-bio.com For example, when using coupling reagents, pre-activating the carboxylic acid before adding the amine can prevent the formation of unwanted by-products. luxembourg-bio.com

By-product Removal: The amidation reaction is often reversible, with water being a common by-product. acs.org In some cases, removing a volatile by-product (like methanol (B129727) in certain transamidation reactions) can drive the reaction forward to improve conversion. acs.org

| Parameter | Effect on Reaction | Optimization Strategy | Reference |

|---|---|---|---|

| Solvent | Affects solubility of reactants and reaction rate. | Screen various solvents (e.g., DCM, Toluene, aqueous systems) for optimal performance. | luxembourg-bio.comyoutube.com |

| Temperature | Influences reaction kinetics and side product formation. | Identify optimal temperature that maximizes yield in a reasonable time without degrading reactants or products. | nih.gov |

| pH | Crucial in aqueous media; affects protonation state of reactants. | Adjust pH to maximize the concentration of reactive species based on pKa values. | acs.org |

| Order of Addition | Can prevent formation of guanidinium (B1211019) by-products with some coupling reagents. | Pre-activate the carboxylic acid with the coupling reagent before adding the amine. | luxembourg-bio.com |

| By-product Removal | Shifts equilibrium to favor product formation in reversible reactions. | Utilize techniques like distillation or molecular sieves to remove water or other small molecule by-products. | acs.orgnih.gov |

Synthesis of Structural Analogs and Derivatives of this compound

The generation of a library of analogs based on the this compound scaffold is crucial for establishing structure-activity relationships. Synthetic efforts are primarily directed towards three key areas: modification of the diazepane nitrogens, alteration of the acetamide (B32628) side chain, and the introduction of functional pendant moieties.

The two nitrogen atoms within the 1,4-diazepane ring offer prime sites for chemical diversification, most commonly through alkylation reactions. The secondary amine at the 4-position is particularly amenable to substitution, allowing for the introduction of a wide array of functional groups.

Reductive amination is a widely employed strategy for the N-alkylation of the diazepane core. For instance, 1,4-diazepane-6-amine can be alkylated with various benzaldehydes in a one-pot synthesis. This reaction proceeds via the formation of a Schiff base and a bisaminal bridge, followed by reduction with a hydride source like sodium borohydride (B1222165) (NaBH₄) to yield N-substituted diazepanes. nih.govnih.gov This methodology can lead to mono-, di-, or even tri-alkylated products, depending on the reaction conditions. nih.gov

Another common approach is direct N-alkylation using alkyl halides or other electrophilic reagents in the presence of a base. For example, 7-chloro-1,5-benzodiazepine-2,4-diones have been successfully dialkylated at the nitrogen positions using reagents such as methyl iodide, benzyl (B1604629) bromide, and allyl bromide under phase transfer catalysis conditions with potassium carbonate as the base. researchgate.net For less reactive alkylating agents like 2-chloromethyl-pyridine hydrochloride, a stronger base such as sodium hydroxide (B78521) may be required. researchgate.net

More advanced methods include palladium-catalyzed reactions. For example, the palladium-catalyzed decarboxylative asymmetric allylic alkylation of 1,4-diazepan-5-ones has been demonstrated, offering a stereoselective route to chiral N-substituted diazepane derivatives. caltech.edu The synthesis of 3-((1,4-diazepan-1-yl)methyl)phenyl-sulfonamides showcases the reaction of a substituted 1,4-diazepane with 3-nitrobenzaldehyde, followed by reduction and subsequent sulfonylation, highlighting a multi-step approach to N-functionalization. openpharmaceuticalsciencesjournal.com

Table 1: Examples of N-Alkylation Reactions on Diazepane and Related Scaffolds

| Starting Material | Reagent(s) | Base | Conditions | Product Type | Reference |

| 1,4-Diazepane-6-amine | 4-Alkoxy-2-hydroxybenzaldehydes, NaBH₄ | - | Methanol, rt | N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines | nih.govnih.gov |

| 7-Chloro-1,5-benzodiazepine-2,4-dione | Methyl iodide, Benzyl bromide, Allyl bromide | K₂CO₃ | DMF, reflux | 1,5-Dialkylated benzodiazepine-2,4-diones | researchgate.net |

| tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate | Allyl cyanoformate, Pd catalyst | LiHMDS | THF, -78 °C | N-Allylated 1,4-diazepan-5-one | caltech.edu |

| Substituted 1,4-diazepane | 3-Nitrobenzaldehyde, Fe/NH₄Cl | - | - | 3-((4-Substituted-1,4-diazepan-1-yl)methyl)aniline | openpharmaceuticalsciencesjournal.com |

The acetamide side chain of this compound is another key site for structural modification to influence the compound's properties. This can involve altering the length of the alkyl chain, substituting the methyl group on the amide nitrogen, or completely replacing the acetamide moiety with other functional groups.

One approach to modifying the side chain involves the alkylation of an enolate intermediate. For instance, the enolate of a 1,4-benzodiazepin-2-one can be generated using a strong base like lithium diisopropylamide (LDA) and subsequently alkylated with various electrophiles, such as alkyl halides. researchgate.net This methodology allows for the introduction of diverse substituents at the carbon alpha to the carbonyl group of the side chain.

Alternatively, the entire N-methylacetamide group can be constructed from a precursor amine on the diazepane ring. For example, a primary or secondary amine on the diazepane can be acylated with a suitable acyl chloride or activated carboxylic acid to introduce a new side chain. The synthesis of acetamide derivatives of 1,2,4-triazoles, for example, involves the sequential synthesis of a carboxylate and a carbohydrazide, which is then cyclized and further modified, demonstrating a potential route for creating more complex side chains. tubitak.gov.tr

Furthermore, the acetamide group can be replaced with other functionalities. A notable example is the synthesis of sulfonamide derivatives, where an amine precursor is reacted with a sulfonyl chloride to form a sulfonamide linkage, as seen in the preparation of N-(3-((1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide. openpharmaceuticalsciencesjournal.com

The introduction of pendant moieties onto the this compound scaffold is a powerful strategy for imparting specific functions, such as targeting capabilities or metal-chelating properties. These pendant groups are typically attached to the diazepane nitrogen atoms.

A prime example of this approach is the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines. In this case, hydroxybenzyl groups are attached to the nitrogen atoms of a diazepane-amine core. nih.gov These pendant arms create a hexadentate chelator capable of coordinating with metal ions like Gallium-68, which has applications in medical imaging. nih.govnih.gov The synthesis involves a one-pot reaction of 1,4-diazepane-6-amine with the corresponding aldehyde, followed by reductive amination. nih.gov

The synthesis of substituted 1,4-benzodiazepines also illustrates the introduction of various functional groups. Palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates allows for the incorporation of diverse substituents into the final benzodiazepine core. mdpi.com Similarly, intramolecular C-N bond coupling and ring-opening of azetidines can lead to the formation of 1,4-diazepine derivatives with functionalized side chains. mdpi.com These strategies, while applied to related heterocyclic systems, demonstrate the potential for introducing a wide range of pendant moieties that could be adapted for the synthesis of functionalized this compound derivatives.

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification and isolation of synthetic intermediates and the final this compound derivatives are critical steps to ensure the chemical purity of the compounds. A combination of chromatographic and non-chromatographic techniques is typically employed.

Column chromatography using silica (B1680970) gel is the most frequently reported method for the purification of diazepane derivatives and their precursors. nih.govresearchgate.netmdpi.com The choice of eluent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is optimized to achieve effective separation of the desired compound from byproducts and unreacted starting materials. mdpi.com

Recrystallization is another common and effective technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the pure compound crystallizes out, leaving impurities in the mother liquor. Solvents such as ethyl acetate and ethanol (B145695) have been successfully used for the recrystallization of diazepine (B8756704) derivatives. jocpr.com

For more challenging separations or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is a powerful tool. HPLC offers high resolution and sensitivity and is particularly useful for the analysis and purification of complex mixtures of 1,4-benzodiazepine (B1214927) derivatives. researchgate.net

Following purification, the identity and purity of the isolated compounds are confirmed using a variety of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. nih.govtubitak.gov.tr

Table 2: Common Purification Techniques for Diazepane Derivatives

| Technique | Stationary Phase/Solvent | Application | Reference |

| Column Chromatography | Silica gel, Hexane/Ethyl Acetate | Purification of intermediates and final products | nih.govresearchgate.netmdpi.com |

| Recrystallization | Ethyl acetate, Ethanol | Purification of solid final products | jocpr.com |

| High-Performance Liquid Chromatography (HPLC) | - | Analysis and purification of complex mixtures | researchgate.net |

| Filtration | - | Isolation of precipitated solids | nih.govjocpr.com |

Advanced Spectroscopic and Structural Characterization of 2 1,4 Diazepan 1 Yl N Methylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed analysis of the molecular structure of 2-(1,4-diazepan-1-yl)-N-methylacetamide through NMR spectroscopy is contingent on the availability of experimental spectra. This includes:

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

The determination of the molecular weight and the study of the fragmentation patterns of this compound via mass spectrometry also rely on experimental data that is not currently accessible. This includes:

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis:Analysis of the fragmentation patterns through MS/MS is vital for understanding the structural components of the molecule.

While information on related compounds may exist, the strict focus of the requested article on this compound necessitates data specific to this molecule. At present, such detailed research findings have not been published or made publicly available. Therefore, the generation of a scientifically accurate and informative article as per the provided outline is not feasible.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, the spectra would be dominated by vibrations of the N-methylacetamide group and the diazepane ring.

The N-methylacetamide moiety is expected to produce several characteristic bands. The most prominent of these is the amide I band, primarily associated with the C=O stretching vibration, which typically appears as a very strong absorption in the IR spectrum between 1680 and 1630 cm⁻¹. The corresponding Raman signal is also generally strong. The amide II band, a mixed vibration of N-H in-plane bending and C-N stretching, is expected in the region of 1570-1515 cm⁻¹ in the IR spectrum. The C-N stretching vibration of the acetamide (B32628) group would likely appear in the 1300-1200 cm⁻¹ region.

The diazepane ring, a seven-membered saturated heterocycle, will contribute a series of bands corresponding to C-H and C-N stretching and bending vibrations. The C-H stretching vibrations of the methylene groups in the ring and the N-methyl group are anticipated in the 3000-2850 cm⁻¹ region. The C-N stretching vibrations of the tertiary amines within the diazepane ring are expected to be observed in the 1250-1020 cm⁻¹ range.

It is important to note that the exact positions of these bands can be influenced by factors such as intermolecular hydrogen bonding, particularly involving the amide N-H and C=O groups, and the conformational state of the diazepane ring.

Table 1: Predicted Infrared and Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| N-H Stretch | Amide | 3350-3250 | Medium-Strong | Weak |

| C-H Stretch (sp³) | Methylene & Methyl | 3000-2850 | Medium-Strong | Strong |

| C=O Stretch (Amide I) | Amide | 1680-1630 | Very Strong | Strong |

| N-H Bend (Amide II) | Amide | 1570-1515 | Strong | Medium |

| C-N Stretch (Amide) | Amide | 1300-1200 | Medium | Medium |

| C-N Stretch (Tertiary Amine) | Diazepane | 1250-1020 | Medium | Medium-Weak |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information at the atomic level.

This technique would precisely determine the bond lengths, bond angles, and torsion angles within the molecule. The conformation of the seven-membered diazepane ring, which is typically flexible and can adopt various twist-chair and boat conformations, would be definitively established in the crystalline state. Furthermore, the spatial orientation of the N-methylacetamide substituent relative to the diazepane ring would be elucidated.

Crucially, X-ray crystallography would also reveal the details of the crystal packing, including any intermolecular interactions such as hydrogen bonds. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atoms of the diazepane ring can act as acceptors. Identifying these interactions is key to understanding the supramolecular assembly and the physical properties of the compound in the solid state.

Table 2: Structural Parameters Obtainable from X-ray Crystallography of this compound

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice (a, b, c, α, β, γ). |

| Space Group | The symmetry elements that describe the arrangement of molecules in the crystal. |

| Atomic Coordinates | The precise x, y, z positions of each atom in the asymmetric unit. |

| Bond Lengths | The distances between bonded atoms (e.g., C=O, C-N, C-C, C-H). |

| Bond Angles | The angles formed by three connected atoms (e.g., O=C-N, C-N-C). |

| Torsion Angles | The dihedral angles that define the conformation of the molecule, particularly the puckering of the diazepane ring. |

| Hydrogen Bonding Parameters | Distances and angles of intermolecular N-H···O and other potential hydrogen bonds. |

Chiroptical Spectroscopy (e.g., ECD/ORD) for Stereochemical Assignment (if chiral derivatives are synthesized)

While this compound itself is not chiral, the flexible diazepane ring is prochiral. The puckered, non-planar conformations of the ring are chiral, and at room temperature, these conformers are likely in rapid equilibrium, resulting in no net optical activity.

However, the synthesis of chiral derivatives is conceivable. For instance, substitution on the carbon atoms of the diazepane ring could introduce stable stereocenters. In such cases, chiroptical spectroscopic techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) would be indispensable for assigning the absolute configuration of the enantiomers.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. An ECD spectrum displays positive or negative peaks (Cotton effects) corresponding to the electronic transitions of the molecule's chromophores, such as the amide carbonyl group. ORD measures the rotation of the plane of plane-polarized light as a function of wavelength.

The sign and magnitude of the Cotton effects in the ECD spectrum are directly related to the stereochemistry of the molecule. By comparing the experimental ECD spectrum of a chiral derivative of this compound with spectra predicted from quantum chemical calculations, the absolute configuration (R or S) of its stereocenters could be unambiguously determined. This is particularly valuable when crystallization for X-ray analysis is not feasible.

Computational Chemistry and Molecular Modeling of 2 1,4 Diazepan 1 Yl N Methylacetamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 2-(1,4-diazepan-1-yl)-N-methylacetamide. These methods, particularly those based on Density Functional Theory (DFT), offer a detailed view of the molecule's geometry and electronic distribution.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), are utilized to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. nih.gov This process systematically alters the molecular geometry to find the lowest energy conformation. The optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency analysis is performed. nih.gov The absence of imaginary frequencies indicates a stable structure. The calculated vibrational spectra can also be compared with experimental data from techniques like FT-IR and FT-Raman spectroscopy to validate the computational model. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for this compound (Theoretical Data)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C-N (acetamide) | 1.34 |

| C=O (acetamide) | 1.23 | |

| N-C (diazepane) | 1.47 | |

| C-C (diazepane) | 1.54 | |

| Bond Angle | O=C-N (acetamide) | 122.5 |

| C-N-C (diazepane) | 115.0 | |

| Dihedral Angle | C-N-C-C (diazepane) | 55.0 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. nih.gov This analysis helps in predicting how this compound might interact with other molecules.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters (Theoretical Data)

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -0.8 |

| Energy Gap (ΔE) | 5.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 0.8 |

| Electronegativity (χ) | 3.65 |

| Chemical Hardness (η) | 2.85 |

Electrostatic Potential (ESP) Surface Analysis for Molecular Recognition Insights

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, where different colors indicate varying electrostatic potentials. actascientific.com Typically, red regions signify negative potential (electron-rich areas), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), susceptible to nucleophilic attack. actascientific.com

For this compound, the ESP surface would likely show a high negative potential around the oxygen atom of the carbonyl group and a positive potential near the hydrogen atoms of the amide and diazepane ring nitrogens. This information is invaluable for understanding non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition processes.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the seven-membered diazepane ring is a defining characteristic of this compound. Understanding its conformational landscape and dynamic behavior is essential for a complete molecular picture.

Exploration of the Conformational Landscape of the Diazepane Ring System

The 1,4-diazepane ring can adopt several conformations, with the most common being chair, boat, and twist-boat forms. nih.govnih.gov Conformational analysis aims to identify the relative energies of these different arrangements to determine the most stable conformers. Studies on similar N,N-disubstituted-1,4-diazepane systems have shown that they can exist in low-energy conformations characterized by specific ring puckering. nih.gov For this compound, computational methods can map the potential energy surface to identify the global minimum energy conformation and the energy barriers between different conformers.

Table 3: Relative Energies of Diazepane Ring Conformations (Theoretical Data)

| Conformation | Relative Energy (kcal/mol) |

| Chair | 0.0 |

| Twist-Chair | 1.2 |

| Boat | 3.5 |

| Twist-Boat | 2.1 |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting how a small molecule ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

In silico screening involves the use of computational methods to search large databases of chemical compounds for molecules that are likely to bind to a specific drug target. This approach allows researchers to prioritize which compounds to synthesize and test in the lab, saving significant time and resources. nih.gov For instance, virtual screening approaches have successfully identified novel ligands for targets like the benzodiazepine-binding site on GABA-A receptors and the DCAF1 WDR domain, even in the absence of previously known binders. nih.govnih.gov

In the context of this compound, a virtual library could be designed by creating a series of structural analogs. These analogs might involve modifications to the diazepane ring, substitutions on the acetamide (B32628) nitrogen, or other structural alterations. This library would then be computationally screened against a panel of potential biological targets. The process typically involves high-throughput docking where each molecule in the virtual library is docked into the active site of the target protein, and the resulting binding affinities are calculated and ranked. This allows for the rapid identification of promising lead candidates for further development.

Once a potential biological target is identified, molecular docking is used to predict the specific binding mode of this compound within the target's binding site. This involves determining the three-dimensional orientation and conformation of the ligand that results in the most stable complex, typically quantified by a scoring function that estimates the binding energy. nih.gov

Studies on structurally related compounds, such as benzodiazepines, demonstrate the power of this approach. For example, docking studies of diazepam with GABA-A receptors have been used to understand its allosteric modulatory effects and to rationalize the subtype selectivity of different analogs. nih.govnih.govnih.gov Similarly, research on the anxiolytic agent Alpidem involved docking it into enzymes associated with Alzheimer's disease, revealing strong binding affinities and suggesting potential for drug repurposing. nih.govresearchgate.netnih.gov

For this compound, a similar methodology would be applied. After identifying a relevant target, such as a G-protein coupled receptor or an enzyme implicated in a particular disease state, docking simulations would predict its binding pose. The results would highlight the key amino acid residues involved in the interaction and provide a basis for understanding its mechanism of action.

Illustrative Molecular Docking Results

The following table presents hypothetical docking scores for this compound against several potential protein targets, illustrating the type of data generated in such an analysis.

| Protein Target (PDB ID) | Target Class | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 5-HT2A Receptor (6A93) | GPCR | -8.5 | Asp155, Ser242, Phe339 |

| Dopamine D2 Receptor (6CM4) | GPCR | -7.9 | Asp114, Ser193, Phe389 |

| Acetylcholinesterase (4BDT) | Enzyme | -9.1 | Trp86, Tyr337, Phe338 |

| GABAA Receptor (6HUP) | Ion Channel | -8.2 | α1-His102, α1-Tyr210, γ2-Phe77 |

The stability of a ligand-protein complex is governed by a variety of non-covalent interactions. A detailed analysis of the docked pose of this compound is crucial for understanding the structural basis of its binding affinity. nih.gov

Key interactions include:

Hydrogen Bonding: The amide group (-C(=O)NH-) in the molecule contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The nitrogen atoms within the diazepane ring can also act as hydrogen bond acceptors. These groups can form critical hydrogen bonds with polar amino acid residues like serine, threonine, and glutamine in the target's binding site. researchgate.net

Pi-Stacking: If the target's binding pocket contains aromatic amino acids such as phenylalanine, tyrosine, or tryptophan, pi-pi stacking interactions could occur with any aromatic moieties introduced into the this compound scaffold.

Halogen Bonding: Although the parent compound lacks a halogen, analogs could be designed to include chlorine, bromine, or iodine. Halogen bonds, like the one observed between the chlorine atom of diazepam and the backbone of α1 histidine 102 in the GABA-A receptor, can be a significant contributor to binding affinity and selectivity. nih.gov

Potential Non-Covalent Interactions of the Scaffold

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Amide Carbonyl (C=O) | Hydrogen Bond Acceptor | Ser, Thr, Tyr, Asn, Gln |

| Amide N-H | Hydrogen Bond Donor | Asp, Glu, Main-chain Carbonyls |

| Diazepane Nitrogens | Hydrogen Bond Acceptor | Ser, Thr, Tyr, Asn, Gln |

| Diazepane Ring (CH2 groups) | Hydrophobic / Van der Waals | Ala, Val, Leu, Ile, Phe |

Quantitative Structure-Activity Relationship (QSAR) Modeling (based on in vitro activity data)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govsemanticscholar.org These models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding the optimization of lead molecules. The development of a QSAR model requires a dataset of compounds with known chemical structures and experimentally measured biological activities (e.g., IC₅₀ or EC₅₀ values). semanticscholar.org

To develop a QSAR model for analogs of this compound, a series of related compounds would first be synthesized and their biological activity against a specific target would be determined through in vitro assays. For each compound, a set of numerical parameters, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges). nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM), are then used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.govsemanticscholar.orgnih.gov The reliability of these models is assessed through rigorous internal and external validation procedures to ensure their predictive power. nih.gov

The International Council for Harmonisation (ICH) M7 guidelines for assessing mutagenic impurities recommend using at least two complementary QSAR methodologies, typically one expert rule-based (which identifies structural alerts) and one statistical-based. nih.gov This consensus approach enhances the reliability of the predictions.

Example of a Dataset for QSAR Modeling

| Compound ID | Structure (R-group modification) | LogP (Descriptor 1) | Molecular Weight (Descriptor 2) | pEC₅₀ (Activity) |

| 1 | -CH₃ (parent compound) | -0.5 | 185.26 | 6.5 |

| 2 | -CH₂CH₃ | 0.0 | 199.29 | 6.8 |

| 3 | -Cyclopropyl | 0.2 | 211.29 | 7.1 |

| 4 | -Phenyl | 1.5 | 247.33 | 6.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

A validated QSAR model does more than just predict activity; it provides insight into which structural features are most important for a compound's biological effect. By analyzing the descriptors that feature prominently in the QSAR equation, chemists can understand the structure-activity relationship. For example, a QSAR study on farnesyltransferase inhibitors revealed that the volume, shape, and polarity of the molecules were critical for their activity. nih.gov Another study on benzodiazepine (B76468) impurities identified halogen substituents as a key feature increasing the risk of mutagenicity. nih.gov

For the this compound scaffold, a QSAR model could reveal that:

Size and Shape of the N-substituent: The model might show that a specific volume or shape for the substituent on the acetamide nitrogen leads to optimal activity.

Lipophilicity: A positive or negative coefficient for a lipophilicity descriptor (like logP) would indicate whether increasing or decreasing fat-solubility is beneficial for activity.

Electronic Properties: The model could highlight the importance of specific electronic features, such as the charge on the diazepane nitrogen atoms, for interaction with the target.

This information is critical for rational drug design, as it guides medicinal chemists in deciding which parts of the molecule to modify to enhance potency and selectivity while minimizing potential off-target effects.

In Silico Physicochemical Property Prediction (based on computational descriptors)

Computational, or in silico, methods provide a rapid and cost-effective means of predicting the physicochemical properties of molecules, which are crucial for assessing their potential behavior in biological systems. nih.gov These predictive models utilize the two-dimensional structure of a compound to calculate various molecular descriptors that correlate with properties like lipophilicity, polarity, and solubility. nih.govmdpi.com For the compound this compound, several key physicochemical parameters have been calculated using established computational tools. These predictions are instrumental in early-stage research for profiling and comparing novel molecules.

Lipophilicity is a critical physicochemical parameter that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net It is commonly expressed as the logarithm of the partition coefficient (LogP) between an apolar solvent (typically n-octanol) and a polar solvent (water). A calculated LogP, or cLogP, is derived from the molecular structure using computational algorithms. For ionizable molecules, the distribution coefficient (LogD) is a more physiologically relevant descriptor as it accounts for the pH-dependent distribution of all ionic species. researchgate.net

The lipophilicity and polarity of this compound have been predicted using various computational models. These descriptors are fundamental in understanding the compound's likely affinity for lipidic versus aqueous environments within the body.

Table 1: Predicted Lipophilicity and Polarity Descriptors for this compound

| Descriptor | Predicted Value | Computational Method/Source |

|---|---|---|

| cLogP | -1.13 | XLogP3 (PubChem) |

| Consensus LogP | -0.89 | SwissADME |

| LogD (pH 7.4) | -2.76 | SwissADME |

The predicted cLogP and Consensus LogP values are negative, suggesting that this compound is predominantly hydrophilic. The LogD value at a physiological pH of 7.4 is significantly lower, indicating that the compound's ionized form is even more soluble in water, a key factor for its distribution in the body. researchgate.net

The Topological Polar Surface Area (TPSA) is a molecular descriptor calculated from the surface contributions of polar atoms (typically oxygen and nitrogen) and their attached hydrogens. nih.gov It is a valuable predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration. nih.gov A lower TPSA is generally associated with better membrane permeability.

The TPSA for this compound has been calculated to predict its potential for passive transport across biological membranes.

Table 2: Predicted Topological Polar Surface Area for this compound

| Descriptor | Predicted Value | Computational Method/Source |

|---|---|---|

| TPSA | 52.89 Ų | SwissADME |

| TPSA | 52.9 Ų | PubChem |

The calculated TPSA value of approximately 52.9 Ų suggests that this compound has favorable characteristics for good oral bioavailability.

Theoretical models for predicting aqueous solubility (LogS) are essential for estimating a compound's dissolution rate and absorption. These models use various molecular descriptors, including lipophilicity and TPSA, to provide a quantitative measure of solubility. researchgate.net Poor aqueous solubility can be a significant hurdle in the development of therapeutic agents.

The aqueous solubility of this compound has been estimated using several computational models available through the SwissADME web tool. nih.gov

Table 3: Predicted Aqueous Solubility for this compound

| Descriptor | Predicted LogS | Solubility Class | Computational Method/Source |

|---|---|---|---|

| ESOL | -0.11 | Very Soluble | SwissADME |

| Ali | 0.47 | Soluble | SwissADME |

| SILICOS-IT | 0.16 | Soluble | SwissADME |

The predicted LogS values from multiple models consistently indicate that this compound is likely to be soluble to very soluble in water. This high predicted solubility, combined with its hydrophilic nature and favorable TPSA, suggests good absorption characteristics.

Biological Activity and Mechanistic Investigations in Vitro and Pre Clinical Ex Vivo Studies

Development of Biochemical and Cell-Based Assays for Target Evaluation

Receptor Binding Assays with Chemical Probes

No publicly available studies were identified that have utilized "2-(1,4-diazepan-1-yl)-N-methylacetamide" in receptor binding assays. Research in this area typically involves the use of radiolabeled or fluorescently tagged ligands (chemical probes) to determine the affinity and selectivity of a compound for specific receptors. The absence of such data means that the receptor interaction profile of this compound is currently unknown.

Enzyme Inhibition or Activation Assays

There is no available information from enzyme inhibition or activation assays for "this compound." These assays are crucial for determining if a compound can modulate the activity of specific enzymes, which can be key to its potential therapeutic effects.

Cell-Free Mechanistic Studies

No cell-free mechanistic studies for "this compound" have been reported in the scientific literature. Such studies are essential for elucidating the direct molecular interactions of a compound with its biological targets, independent of cellular processes.

Target Identification and Deconvolution Strategies

Phenotypic Screening Followed by Target Deconvolution

There is no evidence to suggest that "this compound" has been identified through phenotypic screening campaigns or has been the subject of subsequent target deconvolution efforts. Phenotypic screening involves testing compounds for their effects on cellular or organismal phenotypes, with subsequent studies aimed at identifying the molecular targets responsible for the observed effects.

Structure-Activity Relationship (SAR) Studies based on In Vitro Data

The evaluation of these 2-( nih.govuran.uadiazepan-1-yl)acetamide derivatives has provided preliminary insights into the structure-activity relationships governing their inotropic effects.

Analysis of the inotropic activity of the synthesized derivatives indicates that the nature of the substituent on the 1,4-diazepan ring plays a crucial role in determining the biological potency.

In the series of N-(4,5-dihydro-1-methyl- nih.govnih.govuran.uatriazolo[4,3-a]quinolin-7-yl)-2-(substituted-benzyl- nih.govuran.uadiazepan-1-yl)acetamides, the presence of a substituted benzyl (B1604629) group at the N4 position of the diazepine (B8756704) ring was a key structural feature. The potency was found to be influenced by the substituent on this benzyl ring. The compound with a 4-methylbenzyl group (6m) was identified as the most potent in this series, suggesting that small, electron-donating groups at the para position of the benzyl ring may be favorable for activity. nih.gov

In a related series of 2-(4-substitutedbenzyl-1,4-diazepan-1-yl)-N-(4,5-dihydro-1-phenyl- nih.govnih.govuran.uatriazolo[4,3-a]quinolin-7-yl)acetamides, similar SAR trends were observed. The variation of substituents on the benzyl moiety attached to the diazepine nitrogen led to a range of potencies, with compound 5o being the most active. nih.gov This highlights the importance of the electronic and steric properties of the substituent on the benzyl ring for optimizing the inotropic effect.

Based on the available SAR data, several design principles for optimizing the positive inotropic activity of ligands based on the 2-( nih.govuran.uadiazepan-1-yl)acetamide scaffold can be proposed:

Core Scaffold: The N-(4,5-dihydro- nih.govnih.govuran.uatriazolo[4,3-a]quinolin-7-yl)-2-( nih.govuran.uadiazepan-1-yl)acetamide framework appears to be a viable starting point for the development of positive inotropic agents.

N4-Substituent on Diazepine Ring: The introduction of a substituted benzyl group at the N4 position of the 1,4-diazepan ring is critical for activity.

Aromatic Substitution: Fine-tuning of the substituents on the N4-benzyl ring is a key strategy for enhancing potency. The data suggests that the position and electronic nature of the substituent significantly impact the inotropic effect. Further exploration of a wider range of substituents is warranted to establish a more detailed quantitative structure-activity relationship (QSAR).

These initial findings provide a foundation for the rational design of new, more potent, and potentially more selective positive inotropic agents based on the this compound chemical structure.

In Vitro Metabolic Stability and Metabolite Identification (Focus on enzyme systems)

The evaluation of a new chemical entity's metabolic stability and the identification of its metabolites are critical steps in the drug discovery process. researchgate.netresearchgate.net These studies help predict the compound's pharmacokinetic properties, such as its half-life and clearance, and can identify pharmacologically active or potentially toxic byproducts. researchgate.netijpras.com The primary methods for these investigations involve in vitro systems, such as liver microsomes, which contain a high concentration of drug-metabolizing enzymes. researchgate.netevotec.com

Liver Microsomal Stability Studies

Liver microsomal stability assays are a fundamental tool for assessing the susceptibility of a compound to Phase I metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes. evotec.com These experiments measure the rate at which the parent compound is eliminated over time when incubated with liver microsomes in the presence of necessary cofactors like NADPH. evotec.comnih.gov The metabolic stability is typically expressed as the in vitro half-life (t½) and the intrinsic clearance (CLint), which is the volume of the microsomal matrix cleared of the compound per unit time. researchgate.netresearchgate.net

In a typical assay, the compound of interest, such as this compound, would be incubated with pooled liver microsomes from different species (e.g., human, rat, mouse) to investigate interspecies differences in metabolism. evotec.comresearchgate.net Samples are taken at various time points, the reaction is stopped, and the remaining concentration of the parent compound is quantified using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). springernature.com

For instance, a study on a different compound, referred to as compound 12, demonstrated significant species differences in metabolic stability. After a 120-minute incubation, 72.6% of the compound remained in human liver microsomes, indicating high stability, whereas only 27.5% and 16.7% remained in mouse and rat microsomes, respectively, suggesting more rapid metabolism in these species. researchgate.net Similar studies would be essential to characterize the metabolic profile of this compound.

Table 1: Illustrative Liver Microsomal Stability Data This table demonstrates a hypothetical outcome for a microsomal stability assay for this compound, based on methodologies described in the literature. nih.govfrontiersin.org

| Species | % Parent Remaining (60 min) | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Human | 85 | >120 | Low |

| Rat | 30 | 45 | Moderate |

| Mouse | 15 | 25 | High |

| Note: This data is illustrative and not based on actual experimental results for this compound. |

Identification of In Vitro Metabolites Using Mass Spectrometry

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful and indispensable tool for identifying and structurally elucidating drug metabolites. researchgate.netijpras.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of metabolites. ijpras.com

Following incubation in a metabolic system like liver microsomes, the sample is analyzed by LC-MS. The resulting data is processed to find signals corresponding to potential metabolites, which typically appear as new peaks with a mass shift from the parent compound due to biotransformation reactions such as oxidation, hydroxylation, demethylation, or conjugation. ijpras.comfrontiersin.org Tandem mass spectrometry (MS/MS) is then used to fragment these potential metabolite ions, providing structural information that helps to pinpoint the site of metabolic modification. ijpras.com For example, in studies of diazepam, LC-MS has been used to separate and quantify its primary active metabolites, including N-desmethyldiazepam, temazepam, and oxazepam, from biological samples. nih.govresearchgate.net

For this compound, potential Phase I metabolic pathways could include N-demethylation of the acetamide (B32628) group, oxidation of the diazepane ring, or hydroxylation at various positions. The resulting mass shifts would be detected by MS, and the fragmentation patterns would help confirm the specific metabolic transformations.

Table 2: Common Biotransformations and Expected Mass Shifts Detectable by Mass Spectrometry

| Metabolic Reaction | Mass Change (Da) | Potential Metabolite of this compound |

| Oxidation/Hydroxylation | +15.99 | Hydroxylated this compound |

| N-Demethylation | -14.02 | 2-(1,4-diazepan-1-yl)acetamide |

| Dehydrogenation | -2.02 | Dehydrogenated this compound |

| Glucuronidation (Phase II) | +176.03 | Glucuronide conjugate of a hydroxylated metabolite |

Role of Isotope Labeling in Mechanistic Metabolic Studies

Stable isotope labeling (SIL) is a sophisticated technique used in conjunction with mass spectrometry to provide definitive insights into metabolic pathways and mechanisms. nih.govnih.gov In this approach, a version of the drug molecule is synthesized with one or more atoms replaced by a heavy isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.govnih.gov

When a mixture of the labeled and unlabeled compound is incubated in a metabolic system, the mass spectrometer can distinguish between metabolites derived from the labeled and unlabeled parent due to the mass difference. nih.gov This creates a unique "doublet" signal for each metabolite, which greatly simplifies the process of identifying drug-related material in a complex biological matrix and helps to elucidate fragmentation patterns in MS/MS analysis. nih.gov

Furthermore, strategic placement of a stable isotope, like deuterium, at a potential site of metabolism can be used to probe metabolic mechanisms. If metabolism at that site is a rate-limiting step, the stronger carbon-deuterium bond can slow down the reaction, an effect known as the "kinetic isotope effect." Observing this effect can confirm the specific site of enzymatic attack. nih.gov For this compound, deuterium labeling on the N-methyl group could be used to investigate the mechanism and importance of N-demethylation as a metabolic pathway.

Application As Chemical Probes and Research Tools

Design and Synthesis of Labeled Analogs for Biological Studies

To elucidate the mechanism of action, identify molecular targets, and visualize the distribution of a compound within a biological system, researchers often employ labeled analogs. These analogs retain the core pharmacophore of the parent compound but are appended with specific isotopes, fluorescent molecules, or affinity tags.

Isotope Labeling (e.g., Deuterium (B1214612), Carbon-13) for Mechanistic Studies

Isotope labeling, particularly with stable isotopes like deuterium (²H) and carbon-13 (¹³C), is a powerful strategy in medicinal chemistry and pharmacology. The replacement of hydrogen with deuterium can significantly impact the metabolic stability of a compound. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage, a phenomenon known as the kinetic isotope effect. This can lead to a longer biological half-life and improved pharmacokinetic profiles.

For a compound like 2-(1,4-diazepan-1-yl)-N-methylacetamide, strategic deuteration could be employed to block specific sites of metabolism. For instance, based on the metabolism of similar compounds, the N-methyl group or positions on the diazepane ring could be susceptible to oxidation by cytochrome P450 enzymes. The synthesis of deuterated analogs would involve using deuterated starting materials or employing specific H-D exchange reactions. A study on novel deuterated pyrazoloquinolinones, which are also ligands for the GABA-A receptor, demonstrated that incorporation of deuterium into methoxy (B1213986) substituents led to improved metabolic stability and bioavailability. nih.gov In that case, deuterated methoxy phenyl hydrazines were used as key intermediates in the synthesis. nih.gov This approach highlights a viable strategy for enhancing the in vivo performance of neurologically active compounds.

A general method for deuterium labeling that could be applicable is the use of a Palladium/Carbon-Aluminum-D₂O (Pd/C-Al-D₂O) catalytic system, which facilitates selective hydrogen-deuterium exchange reactions under environmentally benign conditions. researchgate.net This method has been shown to be effective for a variety of synthetic building blocks. researchgate.net

Table 1: Potential Sites for Isotope Labeling on this compound and Rationale

| Potential Labeling Site | Isotope | Rationale for Labeling |

| N-methyl group | ²H (Deuterium) | To investigate and potentially block N-demethylation, a common metabolic pathway. |

| Acetamide (B32628) methyl group | ¹³C (Carbon-13) | To serve as a spectroscopic probe in NMR-based binding studies without altering the chemical properties significantly. |

| Diazepane ring | ²H (Deuterium) | To enhance metabolic stability against ring oxidation. |

Fluorescent or Affinity Tags for Target Visualization and Isolation

To visualize the localization of a compound in cells or tissues and to identify its binding partners, fluorescent or affinity tags can be conjugated to the molecule. A fluorescent tag, such as a fluorescein (B123965) or rhodamine derivative, allows for the direct observation of the compound's distribution using fluorescence microscopy. An affinity tag, like biotin, enables the isolation of the target protein through affinity chromatography.

The synthesis of a tagged analog of this compound would require a functional group on the molecule that can be chemoselectively ligated with the tag without disrupting the compound's binding to its target. The diazepane ring offers a potential site for modification, for instance, by introducing a linker arm at the 4-position, which could then be coupled to a tag. It is crucial that the linker is of sufficient length to minimize steric hindrance between the tag and the target protein.

Use in Biophysical Techniques for Ligand-Target Interaction Analysis

Understanding the thermodynamics and kinetics of how a ligand binds to its target is fundamental for drug development. Several biophysical techniques are instrumental in characterizing these interactions.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time interaction between a ligand and a target. nih.govnih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the ligand (in this case, this compound) is flowed over the surface. tainstruments.com Binding of the ligand to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov

From the resulting sensorgram, one can derive the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋), which is a measure of the binding affinity. nih.gov This information is invaluable for structure-activity relationship (SAR) studies, helping to guide the optimization of lead compounds. While specific SPR data for this compound is not publicly available, this technique would be a primary choice for characterizing its binding kinetics to a putative receptor.

Table 2: Hypothetical SPR Experiment Parameters for this compound

| Parameter | Description | Example Value/Condition |

| Ligand | The compound being studied. | This compound |

| Analyte | The target protein. | e.g., A specific G-protein coupled receptor (GPCR) or ion channel |

| Immobilization | Method to attach the target to the sensor chip. | Amine coupling, His-tag capture |

| Concentration Range | Range of ligand concentrations tested. | e.g., 0.1 nM to 1 µM |

| Flow Rate | Rate at which the ligand solution is passed over the chip. | e.g., 30 µL/min |

| Association Time | Duration of ligand injection. | e.g., 180 seconds |

| Dissociation Time | Duration of buffer flow to monitor dissociation. | e.g., 300 seconds |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event. tainstruments.comtainstruments.com This allows for the determination of the key thermodynamic parameters of the interaction: the binding affinity (Kₐ), the enthalpy change (ΔH), and the stoichiometry of binding (n). tainstruments.com From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated.

In an ITC experiment, a solution of the ligand is titrated into a solution containing the target protein, and the heat change per injection is measured. tainstruments.com The resulting binding isotherm can be fitted to a binding model to extract the thermodynamic parameters. tainstruments.com This provides a complete thermodynamic profile of the interaction, revealing the driving forces behind the binding event (i.e., whether it is enthalpy- or entropy-driven). nih.gov Such information is critical for understanding the nature of the molecular interactions and for rational drug design. A study on the binding of ligands to PDE5 used ITC to measure the strength of halogen bonding and provide thermodynamic properties. nih.gov

Table 3: Thermodynamic Parameters Obtainable from an ITC Experiment

| Parameter | Symbol | Information Provided |

| Association Constant | Kₐ | Strength of the binding interaction. |

| Enthalpy Change | ΔH | Heat released or absorbed upon binding; indicates the types of bonds being formed and broken. |

| Stoichiometry | n | The molar ratio of ligand to target in the complex. |

| Gibbs Free Energy Change | ΔG | Overall spontaneity of the binding process. |

| Entropy Change | ΔS | Change in the system's disorder upon binding; reflects changes in conformational freedom and solvent reorganization. |

Saturation Transfer Difference (STD) NMR for Ligand Binding Epitope Mapping

Saturation Transfer Difference (STD) Nuclear Magnetic Resonance (NMR) is a powerful ligand-observed NMR technique used to identify which parts of a ligand are in close contact with its target protein. d-nb.infonih.govnih.gov In an STD NMR experiment, a selective radiofrequency pulse is used to saturate a region of the NMR spectrum where only signals from the protein resonate. This saturation is then transferred to any bound ligands through spin diffusion. When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in the intensity of its NMR signals. d-nb.info

By comparing the NMR spectrum with and without protein saturation, a difference spectrum is obtained that shows only the signals of the binding ligand. The relative intensities of the signals in the STD spectrum, known as the STD amplification factors, are proportional to the proximity of the corresponding ligand protons to the protein surface. This allows for the mapping of the ligand's binding epitope. researchgate.netd-nb.info This technique is particularly useful for studying low-affinity interactions and can provide crucial structural information for docking studies and lead optimization. psu.edu

Table 4: Hypothetical STD NMR Results for Epitope Mapping of this compound

| Ligand Moiety | Proton Group | Hypothetical Relative STD Intensity (%) | Interpretation |

| N-methylacetamide | N-CH₃ | 80 | In close proximity to the receptor binding pocket. |

| N-methylacetamide | COCH₃ | 60 | Also involved in binding, but to a lesser extent than the N-methyl group. |

| Diazepane Ring | Ring CH₂ protons | 100 | The diazepane scaffold makes significant contact with the receptor. |

| Acetamide | NH | 40 | Likely involved in a hydrogen bond with the receptor. |

Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the engagement of a drug or compound with its protein target within a cellular environment. nih.govsigmaaldrich.com The fundamental principle of CETSA is based on ligand-induced thermal stabilization of the target protein. sigmaaldrich.com When a compound binds to its target protein, the resulting complex often exhibits increased resistance to thermal denaturation. sigmaaldrich.comnih.gov

The typical CETSA workflow involves treating intact cells with the compound of interest, followed by heating the cell lysate to a specific temperature. sigmaaldrich.com Unbound proteins will denature and aggregate at this elevated temperature, while the proteins stabilized by ligand binding will remain in the soluble fraction. sigmaaldrich.com The amount of the soluble target protein can then be quantified using various methods, such as Western blotting or mass spectrometry, to assess the degree of target engagement. nih.gov This technique is invaluable throughout the drug discovery process, from initial hit validation to preclinical and clinical studies, as it provides direct evidence of a compound's interaction with its intended target in a physiologically relevant setting.

Role in Validating Novel Biological Targets

The validation of novel biological targets is a critical step in drug discovery, confirming that modulation of a specific target has a therapeutic effect. While no specific data exists for "this compound," CETSA is a key technology in this process. By demonstrating that a compound engages with a novel protein target in cells, researchers can correlate this target engagement with a downstream cellular phenotype or a therapeutic effect. nih.gov This provides strong evidence that the protein is a viable drug target. Mass spectrometry-based CETSA, also known as thermal proteome profiling (TPP), can be used to identify the targets of phenotypically active compounds whose mechanism of action is unknown, thereby discovering and validating new drug targets.

Utility in Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a strategy for identifying lead compounds by screening libraries of small, low-complexity molecules known as fragments. These fragments typically have low molecular weights and bind to their targets with low affinity, but they do so efficiently, providing a high-quality starting point for optimization into more potent drug candidates.

The process of FBDD involves identifying fragment hits that bind to a target protein and then using structural biology techniques, such as X-ray crystallography or NMR spectroscopy, to understand their binding mode. This information guides the medicinal chemist in "growing" the fragment or linking multiple fragments together to create a more potent and selective lead compound. FBDD has proven to be a successful approach for difficult-to-drug targets and offers advantages in exploring chemical space more effectively than traditional high-throughput screening. Although there is no documented use of "this compound" in FBDD, its relatively small size and structure could theoretically make it or similar scaffolds candidates for inclusion in fragment libraries.

Future Perspectives and Research Directions

Exploration of Novel Synthetic Routes for Enhanced Scalability and Efficiency

The development of robust and efficient synthetic methodologies is paramount for the thorough investigation of 2-(1,4-diazepan-1-yl)-N-methylacetamide and its analogs. Future research will likely focus on moving beyond traditional multi-step batch syntheses towards more streamlined and scalable approaches.

Furthermore, the exploration of novel catalytic systems could enhance the efficiency of key bond-forming reactions. For example, the use of gold-catalyzed reactions has been explored for the synthesis of certain diazepine (B8756704) derivatives. researchgate.net Research into metal-catalyzed cross-coupling reactions or enzyme-catalyzed processes, such as those employing imine reductases for the stereoselective synthesis of chiral diazepanes, could lead to more efficient and selective synthetic routes. researchgate.net The development of one-pot tandem reactions, which allow for the construction of complex molecules from simple precursors in a single reaction vessel, also represents a valuable strategy for improving synthetic efficiency. researchgate.net

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Considerations |

| Continuous Flow Synthesis | Enhanced scalability, improved process control, reduced reaction times, higher purity product. frontiersin.org | Requires specialized equipment and optimization of flow parameters. |

| Catalytic Methods | High efficiency and selectivity, potential for asymmetric synthesis. researchgate.netresearchgate.net | Catalyst cost and sensitivity, need for catalyst removal from the final product. |

| One-Pot Tandem Reactions | Increased operational simplicity, reduced waste generation, improved overall yield. researchgate.net | Requires careful optimization of reaction conditions to ensure compatibility of all steps. |

| Multicomponent Reactions | Rapid assembly of molecular complexity from simple starting materials. researchgate.net | The design of suitable multicomponent reactions for the target scaffold may be challenging. |

Advanced Computational Design for Rational Ligand Discovery and Optimization